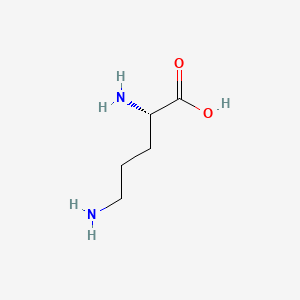![molecular formula C20H23N7O7 B7818478 (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Descripción general
Descripción
It is an organic compound with the molecular formula C₇H₆N₄O Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids to form peptides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces Carbonyldiimidazole and imidazolium chloride as a byproduct. The reaction is as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The imidazole serves both as the nucleophile and the base in this reaction. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Industrial Production Methods
In industrial settings, the production of Carbonyldiimidazole follows a similar synthetic route. The process involves large-scale handling of phosgene and imidazole, with stringent control over reaction conditions to ensure high yield and purity. The use of anhydrous conditions and efficient removal of byproducts are critical for the industrial production of Carbonyldiimidazole.
Análisis De Reacciones Químicas
Types of Reactions
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Oxidation: Carbonyldiimidazole can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert Carbonyldiimidazole into simpler imidazole compounds.
Substitution: Carbonyldiimidazole is known for its ability to substitute other groups in organic molecules, particularly in the formation of amides, carbamates, and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like amines and alcohols are commonly used in substitution reactions with Carbonyldiimidazole.
Major Products Formed
Amides: Formed by reacting Carbonyldiimidazole with amines.
Carbamates: Formed by reacting Carbonyldiimidazole with alcohols.
Ureas: Formed by reacting Carbonyldiimidazole with primary or secondary amines.
Aplicaciones Científicas De Investigación
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and in the formation of various organic compounds.
Biology: Employed in the modification of biomolecules and in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Carbonyldiimidazole exerts its effects through its ability to act as a coupling reagent. It facilitates the formation of amide bonds by activating carboxylic acids, which then react with amines to form amides. The mechanism involves the formation of an intermediate imidazolide, which is highly reactive and readily forms the desired amide bond. The molecular targets include carboxylic acids and amines, and the pathways involved are those related to peptide bond formation and other organic synthesis reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phosgene: Used in the synthesis of Carbonyldiimidazole.
Imidazole: A precursor in the synthesis of Carbonyldiimidazole.
Carbonyldiimidazole derivatives: Various derivatives with similar reactivity and applications.
Uniqueness
Carbonyldiimidazole is unique due to its high reactivity and efficiency as a coupling reagent. It offers advantages over other reagents such as acid chlorides, which can cause side reactions. The ability to form stable intermediates and its versatility in forming amides, carbamates, and ureas make Carbonyldiimidazole a valuable compound in organic synthesis.
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAGPKUTFNRDU-ABLWVSNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7818405.png)



![[(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B7818434.png)




![sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818458.png)



